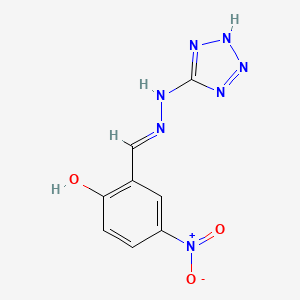![molecular formula C19H21ClN2O3 B6093939 1-(2-chlorobenzyl)-4-[(3-hydroxy-4-methoxybenzyl)amino]-2-pyrrolidinone](/img/structure/B6093939.png)
1-(2-chlorobenzyl)-4-[(3-hydroxy-4-methoxybenzyl)amino]-2-pyrrolidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-chlorobenzyl)-4-[(3-hydroxy-4-methoxybenzyl)amino]-2-pyrrolidinone is a synthetic compound that has been of great interest to researchers due to its potential therapeutic applications. This compound has been found to exhibit a wide range of biological activities including anticancer, antiviral, and anti-inflammatory properties.
Wissenschaftliche Forschungsanwendungen
1-(2-chlorobenzyl)-4-[(3-hydroxy-4-methoxybenzyl)amino]-2-pyrrolidinone has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer activity by inhibiting the growth of cancer cells and inducing apoptosis. It also exhibits antiviral activity by inhibiting the replication of viruses such as HIV and hepatitis C virus. Additionally, it has been found to exhibit anti-inflammatory activity by reducing the production of pro-inflammatory cytokines.
Wirkmechanismus
The mechanism of action of 1-(2-chlorobenzyl)-4-[(3-hydroxy-4-methoxybenzyl)amino]-2-pyrrolidinone is not fully understood. However, it is believed to exert its biological activities through the inhibition of various enzymes and signaling pathways. For example, it has been found to inhibit the activity of proteasomes, which are involved in the degradation of proteins. It has also been found to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells. It also exhibits antiviral activity by inhibiting the replication of viruses such as HIV and hepatitis C virus. Additionally, it has been found to exhibit anti-inflammatory activity by reducing the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(2-chlorobenzyl)-4-[(3-hydroxy-4-methoxybenzyl)amino]-2-pyrrolidinone in lab experiments include its potent biological activities and its synthetic accessibility. However, there are also limitations to its use. For example, it may exhibit cytotoxicity towards normal cells at high concentrations, which may limit its therapeutic potential.
Zukünftige Richtungen
There are many future directions for research on 1-(2-chlorobenzyl)-4-[(3-hydroxy-4-methoxybenzyl)amino]-2-pyrrolidinone. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to optimize its synthetic route to improve its yield and purity. Additionally, it may be useful to explore its potential as a therapeutic agent for various diseases such as cancer, viral infections, and inflammatory disorders.
Synthesemethoden
The synthesis of 1-(2-chlorobenzyl)-4-[(3-hydroxy-4-methoxybenzyl)amino]-2-pyrrolidinone is a multi-step process that involves the use of various reagents and solvents. The first step involves the reaction of 2-chlorobenzyl chloride with 3-hydroxy-4-methoxybenzylamine in the presence of a base such as sodium hydroxide to form the intermediate product. This intermediate product is then reacted with pyrrolidin-2-one in the presence of a catalyst such as palladium on carbon to form the final product.
Eigenschaften
IUPAC Name |
1-[(2-chlorophenyl)methyl]-4-[(3-hydroxy-4-methoxyphenyl)methylamino]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O3/c1-25-18-7-6-13(8-17(18)23)10-21-15-9-19(24)22(12-15)11-14-4-2-3-5-16(14)20/h2-8,15,21,23H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWBPHLDXFFXJET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC2CC(=O)N(C2)CC3=CC=CC=C3Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![methyl (2S*,4S*,5R*)-5-(2,3-difluorophenyl)-1-methyl-4-({[2-(4-pyridinyl)ethyl]amino}carbonyl)-2-pyrrolidinecarboxylate](/img/structure/B6093857.png)


![7-benzylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6093873.png)
![3-{[2-(4-chlorophenyl)-1-pyrrolidinyl]carbonyl}-5-(2-methoxyphenyl)isoxazole](/img/structure/B6093887.png)
![1-[4-(trifluoromethoxy)benzyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B6093891.png)
![N-(4-fluorobenzyl)-2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6093893.png)
![3-[(4-tert-butylbenzoyl)amino]-2-hydroxybenzoic acid](/img/structure/B6093907.png)
![N-benzyl-N-methyl-1-{[(4-methyl-1,3-thiazol-2-yl)thio]acetyl}-3-piperidinamine](/img/structure/B6093913.png)
![3-[2-(3,4-difluorophenyl)ethyl]-1-[(5-methyl-3-isoxazolyl)carbonyl]piperidine](/img/structure/B6093921.png)
![N-ethyl-N'-{5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}urea](/img/structure/B6093942.png)

![5-amino-4-(1,3-benzothiazol-2-yl)-1-[4-(dimethylamino)phenyl]-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B6093944.png)
![3-[(2-methylphenyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B6093949.png)
